1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Catalog No.
S1482413
CAS No.
120889-04-5
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyr...

Researchers struggling with thymidine analogue cross-reactivity in PaTMK assays need a validated non-thymidine baseline. This compound is the crystallographically mapped minimal pharmacophore (PDB: 3UWK) with an IC50 of 58 μM, ensuring selectivity and assay reproducibility.

  • Validated PaTMK inhibitor free of thymidine moiety to avoid human TMK off-target binding.
  • Suitable as HTS reference standard and co-crystallization ligand.
  • Available from stock for rapid global delivery.

CAS Number

120889-04-5

Product Name

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

IUPAC Name

1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)

InChI Key

PDYMCBRGMDRAPX-UHFFFAOYSA-N

SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3

Synonyms

1,3-Dihydro-1-methyl-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one;

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3

Purity

≥95%

Package Size

50 mg, 100 mg, 250 mg, 1 g

1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a foundational heterocyclic building block and the first reported non-thymidine small molecule inhibitor of Pseudomonas aeruginosa thymidylate kinase (PaTMK) [1]. Unlike classical thymidine analogues that suffer from poor cell membrane permeability and high susceptibility to bacterial efflux pumps, this imidazopyridinone core provides an uncharged, lipophilic scaffold optimized for antibacterial drug discovery [1]. In procurement contexts, it serves as the essential minimal pharmacophore and structural biology reference standard for developing selective, non-cross-reactive TMK inhibitors that avoid human TMK off-target effects [2].

Research Fit

Validated PaTMK hit scaffold for SAR optimization
p38 MAPK inhibitor core structure for design studies
Unlabeled reference standard for PhIP biomonitoring assays

Attempting to substitute this specific imidazopyridinone core with standard thymidine analogues (such as TP5A) or generic kinase inhibitors fundamentally compromises both selectivity and structural predictability in assay workflows[1]. Traditional thymidine-based scaffolds inherently cross-react with human TMK due to conserved sugar-binding pockets and exhibit poor pharmacokinetic profiles driven by their polar headgroups [2]. Conversely, utilizing randomly substituted imidazopyridines fails to replicate the precise hydrogen-bonding network and specific aryl-pocket orientation established by the 1-methyl-6-phenyl substitution, which is required to stabilize the PaTMK active site without the thymidine moiety[1]. Procuring the exact 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one compound ensures access to a validated, crystallographically mapped baseline for structure-based design.

Substitution Risk

Target compound 2-oxo derivative: reversible kinase inhibitor scaffold
2-amino analog (PhIP) Procarcinogen; CYP1A2-mediated DNA adduct formation, not a kinase tool
Target compound 6-phenyl substituent maintains PaTMK/p38 MAPK focus
6-pyridinyl analog (Win-62005) Redirects activity to PDE III inhibition; target shift
Target compound Defined substitution pattern enables crystallography-validated binding
Unsubstituted core or varied aryl groups May alter binding mode and selectivity; co-crystal context lost

PaTMK Inhibition and Pharmacophore Baseline

As the foundational non-thymidine hit, 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one establishes a critical baseline for PaTMK inhibition with an IC50 of 58 μM [1]. When compared to traditional thymidine analogues that broadly inhibit both bacterial and human TMK, this compound achieves its inhibition entirely through a novel binding mode that overlaps with bacterial TMKs but completely avoids the human TMK active site architecture[1]. This makes it an essential procurement choice for assays requiring a verified, human-orthogonal bacterial TMK baseline.

Evidence DimensionTarget Enzyme Inhibition (PaTMK)
Target Compound DataIC50 = 58 μM (pure non-thymidine binding)
Comparator Or BaselineThymidine analogues (e.g., TP5A)
Quantified DifferenceEliminates reliance on the thymidine moiety while maintaining micromolar hit-level affinity and preventing human TMK cross-reactivity
ConditionsIn vitro PaTMK enzymatic inhibition assay

Provides a validated, human-TMK-sparing baseline for screening and developing selective antibacterial agents.

PaTMK inhibition
Reported
Hit IC₅₀ 58 μM vs. optimized leads 100–200 nM (290–580× lower potency)
Supports hit-to-lead SAR context; requires optimization for target program
Data to verify; source documentation may be needed

PaTMK Co-Crystal Structure

For structural biology workflows, the exact 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one compound provides a highly resolved co-crystal template. It was successfully co-crystallized with PaTMK, yielding a structure at 1.91 Å resolution (PDB: 3UWK) [2]. Compared to relying on unvalidated E. coli-derived homology models or lower-resolution surrogate complexes, procuring this specific ligand allows researchers to accurately map the hydrogen-bonding network of the imidazopyridinone core and the LID loop dynamics of the enzyme[1].

Evidence DimensionX-ray Crystallographic Resolution
Target Compound Data1.91 Å resolution co-crystal (PDB 3UWK)
Comparator Or BaselineE. coli-derived PaTMK homology models
Quantified DifferenceProvides exact atomic-level empirical coordinates versus theoretical predictive models
ConditionsX-ray diffraction of PaTMK-ligand complex

Enables precise, empirical structure-based drug design workflows rather than relying on predictive homology modeling.

Glioblastoma cell activity
Reported
IC₅₀ 1.8 μM; comparable potency to temozolomide in cell models
Reported cell-model response; supports glioblastoma screening context
Data to verify; cell-line context and selectivity require review

Scaffold Optimization and Library Build-Up

As a synthetic precursor and scaffold baseline, this compound demonstrates exceptional optimization efficiency. By serving as the core pharmacophore, simple structure-guided aryl substitutions on this exact scaffold yield dramatic potency improvements, such as the generation of Compound 17 which achieved an IC50 of 0.44 μM [1]. Compared to starting with a completely unoptimized or heavily decorated heterocycle, utilizing this minimal 1-methyl-6-phenyl core provides a direct, synthetically tractable 130-fold optimization trajectory [1].

Evidence DimensionScaffold Optimization Potential (Potency Gain)
Target Compound DataBaseline hit (IC50 = 58 μM) enabling directed library build-up
Comparator Or BaselineOptimized derivative Compound 17 (IC50 = 0.44 μM)
Quantified DifferenceDemonstrates a 130-fold potency improvement capability via direct structural elaboration
ConditionsStructure-guided synthetic library optimization

Proves the compound's value as a highly efficient, synthetically tractable starting material for generating nanomolar kinase inhibitors.

Physicochemical profile
Class-level
LogP 2.34–2.62, Ro5 0 violations vs. PhIP LogP >3.5, likely Ro5 violations
Reported profile supports cell-based assay fit and permeability context
Calculated properties; experimental validation may be needed
Co-crystal structure
Head-to-head
PDB 3UWK: PaTMK co-crystal at 2.45 Å resolution available
Enables structure-guided optimization; supports rational design context
Binding mode validated; many analogs lack this structural data

Bacterial TMK Assay Reference Standard

Due to its established IC50 of 58 μM and complete lack of a thymidine moiety, this compound is the ideal reference standard for high-throughput screening (HTS) assays targeting Pseudomonas aeruginosa TMK [1]. It allows researchers to calibrate assays for non-thymidine competitive inhibitors, ensuring that new hits avoid human TMK cross-reactivity.

Co-Crystallization & SBDD Baseline

With its proven ability to form stable co-crystals at 1.91 Å resolution (PDB: 3UWK), this compound is perfectly suited as a baseline ligand for structural biology labs [2]. It is used to stabilize the PaTMK active site during the soaking or co-crystallization of novel derivatives, mapping the critical LID loop closure mechanism [1].

Antibacterial Library Synthesis Precursor

As a minimal, validated pharmacophore, the 1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is directly applicable in medicinal chemistry workflows as a starting material for directed library build-up [1]. Its synthetic tractability allows for rapid aryl group functionalization to generate highly potent, cell-permeable antibacterial leads[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PaTMK inhibitor SAR studies
Validated hit scaffold
Co-crystal guided optimization context
Glioblastoma cell-model studies
Antiproliferative assay context
Cell-line response endpoints
Heterocyclic amine biomonitoring
Unlabeled reference standard
LC-MS/MS method calibration context
p38 MAPK pathway inhibitor design
Imidazo[4,5-b]pyridin-2-one core scaffold
Kinase selectivity and potency review

XLogP3

1.6

Wikipedia

1-methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

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